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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-nitroaniline

Cat. No.: B1597862

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5-fluoro-4-nitroaniline

Section 1: Core Identity and Nomenclature

2-Chloro-5-fluoro-4-nitroaniline is a substituted aromatic amine that serves as a highly
functionalized building block in modern synthetic chemistry. Its utility stems from the unique
electronic and steric arrangement of four distinct functional groups on the benzene ring: an
amine, a nitro group, a chlorine atom, and a fluorine atom. This specific substitution pattern
makes it a valuable intermediate for the synthesis of complex molecules, particularly in the
fields of medicinal chemistry, agrochemicals, and performance dyes. The electron-donating
amino group and the strongly electron-withdrawing nitro group, in conjunction with the inductive
effects of the halogens, create a molecule with diverse and predictable reactivity.

This guide provides a comprehensive overview of its chemical and physical properties, a
plausible synthetic route, characteristic reactivity, analytical methodologies, and safety
considerations, designed for researchers and development scientists.

Table 1: Chemical Identifiers for 2-Chloro-5-fluoro-4-nitroaniline
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Identifier Value Source
IUPAC Name 2-chloro-5-fluoro-4-nitroaniline [1]

CAS Number 517920-71-7 [1][21[3]
Molecular Formula CeHaCIFN202 [11[3]
SMILES C1=C(C(=CC(=C1F)[O-])CIN [1]

LPVHTLPXIISIRD-
InChl Key [1112]
UHFFFAOYSA-N

Section 2: Physicochemical Properties

The physical state and solubility of 2-Chloro-5-fluoro-4-nitroaniline are characteristic of a
moderately polar, solid organic compound. Its high melting point is indicative of strong
intermolecular forces in the crystal lattice, likely influenced by hydrogen bonding from the
amine group and dipole-dipole interactions from the nitro and halo substituents. While poorly
soluble in water, it is expected to be soluble in common organic solvents such as acetone, ethyl
acetate, and dichloromethane.

Table 2: Key Physicochemical Data

Property Value Source
Molecular Weight 190.56 g/mol [11[3]
Physical Form Solid [2]
Melting Point 128-131 °C [3]
Topological Polar Surface Area  71.8 A2 [1]
Purity Typically 297% [2]

Section 3: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
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While specific literature on the synthesis of 2-Chloro-5-fluoro-4-nitroaniline is not readily
available, a logical and efficient synthetic route can be proposed based on established
principles of aromatic chemistry. The most direct approach involves the nitration of a
commercially available precursor, 2-chloro-5-fluoroaniline.

The rationale for this pathway is twofold:

» Directing Effects: The amino group is a powerful ortho-, para-director. In 2-chloro-5-
fluoroaniline, the position para to the amine is occupied by the fluorine atom. The two ortho
positions are C2 (occupied by chlorine) and C6. The position meta to the amine (C4) is
sterically accessible and electronically activated for nitration.

e Reaction Conditions: Standard nitrating conditions, such as a mixture of nitric acid and
sulfuric acid at controlled temperatures, are effective for the nitration of activated anilines.
Protection of the amine group as an acetanilide may be required to prevent oxidation and
improve selectivity.

HNOs, H2S0a

[Z-Chloro-s-fluoroaniline) (0-10°C) =@@-Chloro-5-fluoro-4-nitroaniIina

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Chloro-5-fluoro-4-nitroaniline via nitration.

Core Chemical Reactivity

The reactivity of 2-Chloro-5-fluoro-4-nitroaniline is governed by its functional groups, offering
multiple handles for subsequent chemical transformations.

e Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using
standard reducing agents like SnCIz/HCI, Hz/Pd-C, or iron in acetic acid. This transformation
yields 2-chloro-5-fluorobenzene-1,4-diamine, a valuable diamine for polymerization or the
synthesis of heterocyclic systems.

¢ Reactions of the Amino Group: The primary amino group can undergo diazotization upon
treatment with nitrous acid (generated in situ from NaNO:2 and HCI) to form a diazonium salt.
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This intermediate is highly versatile and can be subjected to various transformations,
including Sandmeyer reactions (to introduce -CN, -Br, -Cl), Schiemann reactions (to
introduce another -F), or coupling reactions to form azo dyes.

e Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms are susceptible to
SNAr, activated by the strong electron-withdrawing nitro group located ortho and para to
them. Fluorine is typically a better leaving group than chlorine in SNAr reactions, suggesting
that substitution at C5 may be favored under certain conditions.

[2-Ch|oro-5-fluoro-4-nitroani|ine]

Nitro Group Amino Group Halogen
Reactions Reactions Substitution (SNAr)
Reduction Diazotization Nucleophile
(e.g., SnClz, HCI) (NaNOz, HCI) (e.g., RO~, R2NH)

2-Chloro-5-fluorobenzene- Diazonium Salt Substituted Product
1,4-diamine (e.g., Ether, Amine)

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations of the title compound.

Section 4: Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of 2-Chloro-5-fluoro-
4-nitroaniline. This involves a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Profile

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in
the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the benzene
ring. Each signal should appear as a doublet due to coupling with the adjacent fluorine atom
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and potentially smaller couplings to each other. The amine protons (-NHz) would likely
appear as a broad singlet.

13C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals for the
aromatic carbons, with their chemical shifts influenced by the attached substituents. The C-F
and C-CI bonds will result in characteristic large and smaller C-F and C-Cl coupling
constants, respectively.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching
vibrations for the primary amine (around 3300-3500 cm~1), asymmetric and symmetric
stretching of the nitro group (around 1500-1550 cm~t and 1300-1350 cm™1, respectively),
and C-Cl and C-F stretching vibrations in the fingerprint region (typically below 1200 cm~1).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*) at m/z
190, corresponding to the molecular weight. A characteristic isotopic pattern for the presence
of one chlorine atom (M* and M+2 peaks in an approximate 3:1 ratio) would be a key
diagnostic feature.

Experimental Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the
purity of non-volatile organic compounds like 2-Chloro-5-fluoro-4-nitroaniline. A reverse-
phase method is most suitable.

Objective: To determine the purity of a sample of 2-Chloro-5-fluoro-4-nitroaniline by
percentage area.

Methodology:

e Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g.,
4.6 x 150 mm, 5 um patrticle size).

» Mobile Phase Preparation:
o Solvent A: Deionized water with 0.1% formic acid.

o Solvent B: Acetonitrile with 0.1% formic acid.
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o Filter both solvents through a 0.45 pum filter before use.

o Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it
in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a
50:50 mixture of acetonitrile and water.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

o

o Injection Volume: 10 pL.

o Column Temperature: 30 °C.

o Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a
UV scan).

o Gradient Elution: A typical gradient might be:

0-2 min: 20% B

2-15 min: 20% to 80% B

15-18 min: 80% B

18-20 min: 80% to 20% B

20-25 min: 20% B (re-equilibration).

e Analysis: Inject the sample and integrate all peaks in the chromatogram. Purity is calculated
as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness Check: System suitability should be established by making five replicate
injections of the standard solution. The relative standard deviation (RSD) for the peak area and
retention time should be less than 2.0%.
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Section 5: Applications in Research and Drug
Development

Substituted nitroanilines are foundational intermediates in multiple sectors. 2-Chloro-4-
nitroaniline, a related compound, is a known intermediate in the synthesis of dyes and
pharmaceuticals.[4][5] The specific combination of functional groups in 2-Chloro-5-fluoro-4-
nitroaniline makes it a particularly attractive scaffold for drug discovery.

e Medicinal Chemistry: The presence of fluorine is a common strategy in drug design to
enhance metabolic stability, binding affinity, and bioavailability. The aniline and nitro moieties
can be elaborated into a wide range of heterocyclic structures known to possess biological
activity. For instance, a related acetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has
been investigated for its potential to act synergistically with antibacterial drugs against
Klebsiella pneumoniae.[6]

o Materials Science: The diamine derivative (obtained after nitro reduction) can serve as a
monomer for the synthesis of high-performance polymers like polyimides or
polybenzoxazoles, where the halogen substituents can fine-tune properties such as solubility
and thermal stability.

Section 6: Safety and Handling
Hazard Profile: 2-Chloro-5-fluoro-4-nitroaniline is classified as a hazardous substance.
 Signal Word: Warning[2]

e Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin, or if
inhaled.[2]

Handling Precautions:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles, and a lab coat.
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e Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe
dust.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents and strong acids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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